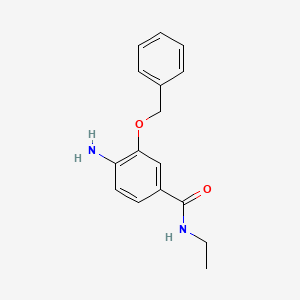

4-amino-3-(benzyloxy)-N-ethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

4-amino-N-ethyl-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |

InChI Key |

OYLVNAYUILOIPU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Benzyloxy N Ethylbenzamide Analogues

Strategic Approaches to the Benzamide (B126) Core Synthesis

The construction of the central benzamide linkage is the most critical step in the synthesis of these compounds. This is typically achieved by the coupling of a carboxylic acid derivative with an amine. The efficiency and success of this transformation depend heavily on the chosen coupling protocol and the management of functional groups present on the aromatic core.

Amide Coupling Reaction Protocols

Amide bond formation is most commonly accomplished by activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and racemization in the case of chiral substrates.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.comgoogle.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. peptide.comuniurb.it

Onium Salts: Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU) are highly efficient coupling reagents that convert carboxylic acids into activated esters. peptide.comluxembourg-bio.com HATU, in particular, is known for its high reactivity and ability to minimize epimerization. peptide.com These reagents are often preferred for more challenging couplings due to their high efficiency and rapid reaction times. luxembourg-bio.com

For the synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide, the corresponding carboxylic acid, 4-amino-3-(benzyloxy)benzoic acid, would be coupled with ethylamine (B1201723) using one of the protocols mentioned above. The choice of reagent would depend on the scale of the reaction, the need to avoid specific side products, and cost considerations.

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, good for aqueous workups. peptide.comgoogle.com |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, easy to remove by filtration in solution-phase. peptide.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, low racemization, very effective. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective reagent, particularly useful for cyclization reactions. luxembourg-bio.com |

Functional Group Interconversions and Aromatic Substitutions

The synthesis of the required carboxylic acid precursor often involves several functional group interconversion (FGI) and aromatic substitution steps. A plausible synthetic route to 4-amino-3-(benzyloxy)benzoic acid could start from a more readily available starting material like 4-hydroxy-3-nitrobenzoic acid.

The key transformations would include:

Protection of the Phenolic Hydroxyl Group: Introduction of the benzyloxy group (discussed in section 2.2).

Reduction of the Nitro Group: The nitro group is a strong deactivating group and is often introduced to direct other substitutions before being converted to the desired amino group. The reduction of an aromatic nitro group to an amine is a standard transformation, which can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

Aromatic substitution reactions are also fundamental. For instance, the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid is a well-established electrophilic aromatic substitution, typically carried out with nitric acid. google.com Direct Friedel-Crafts-type carboxamidation of arenes has also been reported as a method to form primary benzamides, although this is less common for highly substituted systems. nih.gov

Introduction and Modification of the Benzyloxy Moiety

The benzyloxy group serves as a crucial pharmacophore in many biologically active molecules and can also function as a protecting group for a phenolic hydroxyl. amidetech.comsemanticscholar.org The most common method for its introduction is the Williamson ether synthesis. wikipedia.org

This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of a 3-(benzyloxy) substituted benzamide, a precursor such as 3-hydroxy-4-nitrobenzoic acid would be treated with a base (e.g., NaOH, K₂CO₃) to deprotonate the hydroxyl group, followed by the addition of benzyl (B1604629) bromide or benzyl chloride. chemicalbook.com

Reaction Scheme: Williamson Ether Synthesis

R-OH + Base → R-O⁻ (alkoxide/phenoxide formation)

R-O⁻ + Ph-CH₂-X → R-O-CH₂-Ph + X⁻ (SN2 displacement)

The reaction is typically performed in a polar aprotic solvent to enhance the rate of the SN2 reaction. The stability of the benzyl group allows it to be carried through subsequent reaction steps, such as nitro group reduction and amide coupling. If desired, the benzyloxy group can be removed via catalytic hydrogenolysis (H₂, Pd/C), which cleaves the C-O bond, regenerating the phenol and producing toluene as a byproduct.

Derivatization at the N-Ethyl Position and Related Amide Variants

Modification at the amide nitrogen is a common strategy to explore the structure-activity relationship of benzamide analogues. For the target molecule, this involves the introduction of an ethyl group. This can be achieved either directly during the core synthesis by using ethylamine in the amide coupling step or by N-alkylation of a primary benzamide (4-amino-3-(benzyloxy)benzamide).

N-alkylation of amides can be accomplished using various methods, though it can be more challenging than the alkylation of amines due to the lower nucleophilicity of the amide nitrogen. Catalytic methods, such as the "borrowing hydrogen" strategy, have been developed for the N-alkylation of amides with alcohols. researchgate.netrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an enamine or imine intermediate, followed by reduction. nih.gov Various transition metal catalysts, including those based on palladium and cobalt, have been shown to be effective. rsc.orgnih.gov Direct alkylation using alkyl halides can also be performed, often requiring a strong base to deprotonate the amide.

Table 2: Representative Catalytic Systems for N-Alkylation of Benzamides with Alcohols

| Catalyst | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Effective for various benzamides and sulfonamides. researchgate.net |

| Cobalt Nanoparticles on Carbon | KOH | Toluene | 115-130 | Utilizes a heterogeneous cobalt catalyst. nih.gov |

| Hf(OTf)₄ | - | - | 50 | Lewis acid-catalyzed approach for secondary benzyl alcohols. rsc.org |

| Calix benthamdirect.comresorcinarene sulfonic acid | - | H₂O | 60 | Water-soluble Brønsted acid catalyst, reusable. rsc.org |

Stereoselective Synthesis of Chiral Analogues

While this compound is not intrinsically chiral, analogues can be designed to possess chirality. A notable form of chirality in substituted benzamides is atropisomerism, which arises from hindered rotation around the aryl-carbonyl (C-C) or aryl-nitrogen (C-N) bond. nih.gov This phenomenon is common in ortho-substituted benzamides, where bulky groups restrict free rotation, leading to stable, non-interconverting rotational isomers (atropisomers). nih.govdatapdf.com

The enantioselective synthesis of atropisomeric benzamides is an active area of research. acs.org Strategies often involve catalytic asymmetric reactions that functionalize the position ortho to the amide group, thereby creating the steric barrier necessary for axial chirality. For example, peptide-catalyzed enantioselective bromination of benzamide substrates has been shown to produce atropisomeric products with high enantioselectivity. nih.govnih.gov Subsequent cross-coupling reactions on the installed bromine atom can then be used to introduce further diversity.

These methods provide a pathway to synthesize chiral analogues of the target compound, which could have important implications for their biological activity, as different atropisomers can exhibit distinct pharmacological profiles. nih.gov

Modern Synthetic Techniques for Efficiency and Yield Optimization

To improve the efficiency, sustainability, and scalability of synthesizing benzamide analogues, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly being employed.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for amide bond formation, often from hours to minutes. benthamdirect.comacs.org The rapid heating provided by microwaves can accelerate both direct amidations between carboxylic acids and amines and catalyst-mediated coupling reactions. nih.govnih.gov This technique is particularly valuable for high-throughput synthesis in drug discovery settings.

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. amidetech.comnih.gov Amide bond formation has been successfully translated to flow reactors, using both homogeneous and solid-supported reagents. nih.govresearchgate.net For instance, a continuous flow protocol using EDC·HCl as the coupling reagent in a screw reactor has been developed for the solvent-free synthesis of amides at room temperature, achieving high conversions and yields. rsc.org Such methods allow for the efficient and sustainable production of amide libraries and active pharmaceutical ingredients. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical transformations, including the formation of amide bonds. nih.govindianchemicalsociety.comresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. youtube.comnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture allows for instantaneous and uniform heating, a key advantage over traditional methods that rely on external heat sources. nih.gov

The synthesis of this compound analogues can be efficiently achieved through the microwave-assisted amidation of a corresponding carboxylic acid with an amine. This direct condensation reaction often proceeds under solvent-free conditions, further enhancing its green credentials. nih.gov Catalysts, such as ceric ammonium nitrate (CAN) or triethylamine, can be employed to facilitate the reaction, though in some cases, the reaction can proceed without any catalytic agents. nih.govindianchemicalsociety.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Hypothetical this compound Analogue

| Entry | Method | Solvent | Catalyst | Time | Yield (%) |

| 1 | Conventional Heating | Toluene | None | 12 h | 65 |

| 2 | Microwave Irradiation | Solvent-free | Triethylamine | 15 min | 88 |

| 3 | Microwave Irradiation | Ethanol | Ceric Ammonium Nitrate | 30 min | 92 |

| 4 | Microwave Irradiation | Solvent-free | None | 20 min | 85 |

The data presented in Table 1 illustrates the significant advantages of microwave-assisted synthesis. Reaction times are dramatically reduced from hours to minutes, and yields are consistently higher. The ability to perform these reactions under solvent-free conditions minimizes waste and environmental impact. nih.gov

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant benefits in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable for the synthesis of complex molecules like the analogues of this compound.

A plausible one-pot synthesis for a derivative of this compound could involve a domino sequence of reactions. For instance, a Michael addition followed by a lactonization cascade could be employed to construct a core heterocyclic structure which is then further functionalized. While specific one-pot sequences for the target molecule are not extensively detailed in the literature, the principles of one-pot synthesis are widely applicable to the formation of benzamide and related structures.

The development of one-pot procedures for benzamide synthesis often involves the direct condensation of carboxylic acids and amines, sometimes facilitated by catalysts under various conditions, including ultrasonic irradiation. Such methods streamline the synthetic process by avoiding multiple work-up and purification steps.

Table 2: Hypothetical One-Pot Synthesis of a 4-amino-3-(benzyloxy)-N-substituted benzamide Analogue

| Starting Material 1 | Starting Material 2 | Reagents | Reaction Steps in a Single Pot | Product | Overall Yield (%) |

| 3-(Benzyloxy)benzoic acid | Substituted Aniline | Activating Agent, Base | 1. In-situ activation of carboxylic acid2. Amide bond formation | N-Aryl-3-(benzyloxy)benzamide | 75 |

| 4-Amino-3-hydroxybenzoic acid | Ethylamine, Benzyl bromide | Base, Coupling Agent | 1. Amidation2. O-Benzylation | This compound | 68 |

These one-pot strategies are designed to maximize efficiency and atom economy. The selection of compatible reagents and reaction conditions is crucial for the success of a one-pot synthesis, ensuring that each step proceeds in high yield without interfering with subsequent transformations.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Amino 3 Benzyloxy N Ethylbenzamide

Spectroscopic Methods for Definitive Structural Characterization

Spectroscopic techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in 4-amino-3-(benzyloxy)-N-ethylbenzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR, the precise structure of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the different types of protons in the molecule. The benzyloxy group's methylene (B1212753) protons and the aromatic protons from both phenyl rings are expected to show characteristic signals. researchgate.net The ethyl group attached to the amide nitrogen will exhibit a typical quartet and triplet pattern. The protons on the substituted benzamide (B126) ring will have distinct chemical shifts influenced by the amino, benzyloxy, and ethylamide substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl-CH₃ | ~1.2 | Triplet (t) | 3H | Protons on the methyl group of the N-ethyl moiety. |

| Ethyl-CH₂ | ~3.4 | Quartet (q) | 2H | Protons on the methylene group of the N-ethyl moiety. |

| Amino-NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Protons of the primary amine group. |

| Benzyl-CH₂ | ~5.1 | Singlet (s) | 2H | Methylene protons of the benzyloxy group. researchgate.net |

| Aromatic-H (Benzamide Ring) | ~6.8 - 7.5 | Multiplets (m) | 3H | Protons on the substituted benzene (B151609) ring. |

| Aromatic-H (Benzyl Ring) | ~7.3 - 7.5 | Multiplets (m) | 5H | Protons on the phenyl ring of the benzyloxy group. researchgate.net |

| Amide-NH | ~8.0 - 8.5 | Triplet (t) or Broad Singlet (br s) | 1H | Proton of the secondary amide group. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, carbonyl, and ether-linked carbons. organicchemistrydata.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Ethyl-CH₃ | ~15 | Methyl carbon of the N-ethyl group. |

| Ethyl-CH₂ | ~35 | Methylene carbon of the N-ethyl group. |

| Benzyl-CH₂ | ~70 | Methylene carbon of the benzyloxy group. |

| Aromatic C-H | ~110 - 130 | Aromatic methine carbons in both rings. rsc.org |

| Aromatic C (quaternary) | ~125 - 150 | Substituted aromatic carbons. researchgate.net |

| Carbonyl C=O | ~167 | Amide carbonyl carbon. |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound (molecular formula: C₁₆H₁₈N₂O₂), HRMS can confirm this composition by providing a mass measurement accurate to several decimal places. The calculated exact mass for the protonated molecule [M+H]⁺ serves as a reference.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Calculated Exact Mass [M] | 270.1368 |

| Ion Observed | [M+H]⁺ |

| Calculated Exact Mass of Ion | 270.1441 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to show distinct absorption bands for the N-H bonds of the primary amine and secondary amide, the C=O bond of the amide, and the C-O bond of the ether linkage. libretexts.orgspectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Vibration |

| Primary Amine | 3300 - 3500 (two bands) | N-H Stretch |

| Secondary Amide | 3100 - 3500 (one band) | N-H Stretch libretexts.org |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2960 | C-H Stretch |

| Amide Carbonyl | ~1650 | C=O Stretch libretexts.org |

| Aromatic Ring | 1450 - 1600 | C=C Stretch |

| Ether | 1000 - 1300 | C-O Stretch |

Chromatographic Techniques for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile solid compound. wu.ac.th By separating the sample mixture into its individual components, the purity of this compound can be calculated from the relative area of its corresponding peak in the chromatogram. A well-developed reversed-phase HPLC method can effectively separate the target compound from any starting materials, by-products, or degradation products. pom.go.id

Interactive Data Table: Exemplar HPLC Method for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.id |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min pom.go.id |

| Detector | UV-Vis or Photodiode Array (PDA) at a wavelength of maximum absorbance (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C pom.go.id |

| Purity Calculation | Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. gavinpublishers.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. The separation is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluent). ualberta.ca The Retardation Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. umich.edu The product is expected to have a different Rf value than the starting materials.

Interactive Data Table: TLC for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F₂₅₄) |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) adjusted to achieve good separation (target Rf ~0.3-0.5 for the product). |

| Visualization | UV light (254 nm) or staining with a chemical reagent (e.g., ninhydrin (B49086) for amine detection). ictsl.net |

| Observation | The spot corresponding to the starting material diminishes over time while a new spot for the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible. |

| Example Rf Values | Starting Material (e.g., 4-amino-3-hydroxy-N-ethylbenzamide): Rf ~ 0.2Product (this compound): Rf ~ 0.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by tandem mass spectrometry. nih.gov This combination is integral in pharmaceutical analysis for the identification, characterization, and quantification of drug compounds and their related substances. nih.gov The process involves introducing a sample into an HPLC system, which separates the components of the mixture. The separated components then flow into a mass spectrometer, where they are ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). In the tandem mass spectrometer, specific ions (precursor ions) are selected, fragmented, and the resulting product ions are detected, providing a high degree of certainty in structural elucidation.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation. The compound, containing both polar (amino, amide) and non-polar (benzyloxy, ethyl) groups, can be effectively separated using a C18 stationary phase with a mobile phase gradient consisting of water and a polar organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. universiteitleiden.nl

Following chromatographic separation, detection by tandem mass spectrometry, likely using an electrospray ionization (ESI) source in positive ion mode, would be utilized. The nitrogen atoms in the amino and amide groups are readily protonated, forming a strong precursor ion signal for the protonated molecule [M+H]⁺.

In the MS/MS analysis, this precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound (Molecular Formula: C₁₆H₁₈N₂O₂), the expected fragmentation would involve cleavage at the most labile bonds, such as the benzylic ether bond and the amide bond. This allows for unambiguous identification of the compound and differentiation from isomeric or isobaric impurities.

Below is a table of hypothetical parameters for an LC-MS/MS analysis of this compound.

| Parameter | Value/Description | Rationale |

| Chromatography | ||

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Standard for retaining moderately polar to non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS applications. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The compound contains basic nitrogen atoms that are easily protonated. |

| Precursor Ion [M+H]⁺ | m/z 271.14 | Calculated monoisotopic mass of C₁₆H₁₉N₂O₂⁺. |

| Tandem MS (MS/MS) | ||

| Product Ion 1 | m/z 180.08 | Corresponds to the loss of the benzyl (B1604629) group (C₇H₇•). |

| Product Ion 2 | m/z 135.06 | Corresponds to the 4-amino-3-hydroxybenzamide (B123305) fragment after cleavage of the ethyl and benzyl groups. |

| Product Ion 3 | m/z 91.05 | Corresponds to the benzyl fragment (tropylium ion, C₇H₇⁺). |

| Collision Energy (CE) | Optimized (e.g., 15-35 eV) | Energy required to induce characteristic fragmentation. |

Advanced Detection Methods in Analytical Chemistry

In modern analytical chemistry, particularly within the pharmaceutical industry, there is a continuous drive to develop and implement detection methods that offer enhanced sensitivity, selectivity, and efficiency. While UV detection is common in liquid chromatography, advanced detectors provide specific information that can be critical for purity analysis and quantification, especially when dealing with complex samples or when reference standards are unavailable. These methods often exploit specific elemental or chemical properties of the analyte molecule.

ChemiLuminescent Nitrogen Detection (CLND)

Chemiluminescent Nitrogen Detection (CLND) is a highly specific and sensitive technique for the detection of nitrogen-containing compounds. nih.gov The fundamental principle of CLND involves the high-temperature combustion of the entire sample eluting from the chromatography column. horiba.com During this process, all nitrogen atoms present in the analyte molecules are converted stoichiometrically into nitric oxide (NO). trace-gas.com This nitric oxide is then reacted with ozone (O₃) in a reaction chamber. The reaction produces electronically excited nitrogen dioxide (NO₂*) and oxygen (O₂). trace-gas.com

NO + O₃ → NO₂* + O₂

The excited nitrogen dioxide molecules rapidly decay to their stable ground state, emitting light (chemiluminescence) in the process. horiba.com

NO₂* → NO₂ + hν (light)

The emitted light is detected by a photomultiplier tube, and the resulting signal is directly proportional to the amount of nitrogen in the sample. trace-gas.com

A primary advantage of CLND is its equimolar response to nitrogen. helsinki.fi The detector's response is dependent only on the number of nitrogen atoms in the molecule, not on the compound's structure. helsinki.fi This property is invaluable for purity assessment and quantification, as it allows for the accurate determination of a compound's concentration using a different, readily available nitrogen-containing compound as a single calibrant. helsinki.fi This is particularly useful in early drug discovery when a fully characterized reference standard of the target compound may not yet be available. nih.govresearchgate.net The technique is highly selective, as it does not respond to compounds that lack nitrogen, thus simplifying chromatograms and reducing matrix interference.

For the purity and concentration analysis of this compound, which contains two nitrogen atoms per molecule, LC-CLND would be a highly effective method. It can provide an accurate mass balance of all nitrogen-containing species in the sample.

The table below illustrates the principle of equimolar response for quantifying this compound using a caffeine (B1668208) standard.

| Compound Name | Molecular Formula | Nitrogen Atoms per Molecule | Molar Response Factor (Relative to Caffeine) |

| Caffeine (Standard) | C₈H₁₀N₄O₂ | 4 | 1.00 |

| This compound | C₁₆H₁₈N₂O₂ | 2 | 0.50 |

Computational Chemistry and Molecular Modeling of 4 Amino 3 Benzyloxy N Ethylbenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic properties of molecules. mdpi.comresearchgate.net This approach is used to optimize the molecular geometry, calculating the most stable conformation of 4-amino-3-(benzyloxy)-N-ethylbenzamide. A common methodology involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to compute the ground state electronic characteristics. mdpi.comresearchgate.netnih.gov These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. materialsciencejournal.orgresearchcommons.org

DFT calculations are also employed to predict various chemical and physical properties. The insights gained from these theoretical studies are often used to complement and explain experimental findings. nih.gov

| Parameter | Typical DFT Method | Information Obtained |

| Molecular Geometry | B3LYP/6-311G(d,p) | Optimized bond lengths, bond angles, dihedral angles |

| Electronic Properties | TD-DFT | UV-Visible absorption spectra, excitation energies |

| Reactivity | B3LYP/6-311G(d,p) | HOMO-LUMO energies, electrostatic potential |

This table is representative of typical DFT applications for organic molecules and is not based on specific experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. mdpi.comresearchgate.netnih.gov For aromatic compounds, these orbitals are often delocalized over the π-electron systems. researchgate.net The analysis of HOMO and LUMO energies helps in understanding charge transfer interactions within the molecule. materialsciencejournal.orgresearchgate.net

| Orbital | Function | Significance |

| HOMO | Electron Donor | Relates to nucleophilicity and ionization potential |

| LUMO | Electron Acceptor | Relates to electrophilicity and electron affinity |

| HOMO-LUMO Gap | Energy Difference | Indicates chemical reactivity and stability |

This table provides a generalized overview of Frontier Molecular Orbital theory concepts.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The ESP map is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential. walisongo.ac.idresearchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carbonyl and benzyloxy groups, as well as the nitrogen of the amino group.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms like the amino group. walisongo.ac.id

Green regions represent neutral or weakly charged areas.

ESP maps provide a clear, qualitative picture of a molecule's reactive sites, corroborating other reactivity analyses like FMO theory. walisongo.ac.id

Vibrational analysis, typically performed using DFT methods, calculates the vibrational frequencies of a molecule. mdpi.comias.ac.in These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to functional groups. ias.ac.inresearchgate.net For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the amide, and various C-C and C-H vibrations within the aromatic rings. mdpi.comresearchgate.net

Studying the conformational landscape involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial. Potential Energy Surface (PES) scans can be performed to identify the most stable conformers (local minima on the energy landscape). nih.gov This information is vital for understanding how the molecule might adopt specific shapes to interact with biological targets.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

For this compound, molecular docking can be used to predict how it interacts with the active site of a biological target, such as a protein kinase or a bromodomain. acs.orgnih.govnih.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. researchgate.net This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.com

The analysis of the best-docked poses reveals specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The amino and amide groups of this compound can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and ethyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. acs.org

π-π Stacking: The aromatic rings can interact with aromatic residues like tryptophan, phenylalanine, or tyrosine in the protein.

These predicted binding modes provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective analogs. nih.govnih.govresearchgate.net The binding affinity, often expressed as a binding free energy (in kcal/mol), provides a quantitative measure of the ligand's potential potency. researchgate.netnih.gov

| Interaction Type | Potential Groups Involved in this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amino group (NH2), Amide group (C=O, N-H) | Asp, Asn, Gln, Ser, Thr |

| Hydrophobic Interactions | Benzyl group, Phenyl ring, Ethyl group | Val, Leu, Ile, Ala, Phe |

| π-π Stacking | Phenyl ring, Benzyl ring | Phe, Tyr, Trp, His |

This table illustrates the potential binding interactions of the specified compound based on its chemical structure.

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique instrumental in early-stage drug discovery for identifying potential drug candidates, or "hits," from large libraries of small molecules. nih.gov This process significantly reduces the time and cost associated with identifying novel bioactive compounds. nih.govnih.gov Methodologies for virtual screening are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. nih.gov Using molecular docking programs, compounds from a virtual library are computationally fitted into the binding site of the target. nih.gov The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. nih.gov For instance, SBVS has been successfully employed to identify novel alkoxy benzamide (B126) derivatives as inhibitors of the BPTF bromodomain, a target implicated in cancer. nih.gov Similarly, a combination of 3D-QSAR models, pharmacophore models, and molecular docking was used to screen for and identify potential benzamide-derived inhibitors of Rho-associated kinase-1 (ROCK1). tandfonline.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use the structural information of known active ligands to identify other compounds in a library with similar properties. mdpi.commdpi.com A common approach is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov This pharmacophore model is then used as a query to search databases for molecules that match these features. nih.gov This approach has been applied to benzamide derivatives to develop potent glucokinase activators for diabetes treatment. nih.gov

These screening methodologies enable the efficient identification of promising benzamide-based compounds, like this compound, for further development.

Molecular Dynamics Simulations for Conformational Behavior and Protein Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.comnih.gov For a compound such as this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with a biological target. nih.govtandfonline.com

By simulating the behavior of a ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe how the compound adapts its shape (conformation) to fit within the binding pocket. rsc.org This is crucial as the benzamide scaffold's orientation can be significantly influenced by its substituents and interactions within the binding site. nih.goviucr.org

MD simulations are used to:

Assess Binding Stability: Researchers can determine if a docked compound remains stably bound to its target over the simulation time, typically nanoseconds to microseconds. tandfonline.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to ensure the complex reaches a stable equilibrium. mdpi.com

Identify Key Interactions: Simulations reveal the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov For example, MD simulations on aryl benzamide derivatives acting as mGluR5 modulators helped elucidate the specific amino acid residues responsible for binding and stabilizing the compound in its active conformation. mdpi.comnih.gov

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency. nih.gov

In studies of benzamide analogues as inhibitors of the FtsZ protein, an antimicrobial target, MD simulations lasting 15 nanoseconds were performed to confirm the stability of the ligand-protein complex and validate the docking results. nih.gov Similarly, simulations have been used to understand the action mechanism of mercapto-benzamides as antivirals against HIV-1. rsc.org

In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties

In the process of drug development, it is essential that a compound not only binds to its target but also possesses favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Poor ADMET properties are a major cause of failure for drug candidates in clinical trials. mdpi.com In silico computational tools are widely used to predict these properties early in the discovery phase, allowing for the prioritization of compounds with a higher probability of success. jonuns.commdpi.comresearchgate.net

For a molecule like this compound, a variety of physicochemical and pharmacokinetic parameters can be computationally estimated. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps evaluate the "drug-likeness" of a compound and its potential for oral bioavailability. mdpi.comnih.gov

Key predicted properties include:

Solubility: Adequate aqueous solubility is necessary for absorption and distribution.

Intestinal Absorption: Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross into the central nervous system. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes involved in drug metabolism. mdpi.com

Toxicity: Various models can predict potential toxicities such as hepatotoxicity or mutagenicity. jonuns.com

The table below presents a hypothetical ADMET and drug-likeness profile for a compound with the structure of this compound, based on typical values observed for related benzamide derivatives in computational studies. nih.govmdpi.comnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 286.34 | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition) | 2.5 - 3.5 | Good lipophilicity, complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High (>80%) | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| Hepatotoxicity | Low Probability | Favorable predicted toxicity profile |

Such in silico profiling is essential for guiding the design and selection of benzamide derivatives with optimized efficacy and safety profiles for further preclinical and clinical investigation. jonuns.comresearchgate.net

Elucidation of Biological Activity and Molecular Mechanisms of 4 Amino 3 Benzyloxy N Ethylbenzamide Analogues

Identification and Validation of Molecular Targets

Bromodomain and Extra-Terminal (BET) Protein Family Interactions (BRD2, BRD3, BRD4, BRDT)

Analogues of 4-amino-3-(benzyloxy)-N-ethylbenzamide have been investigated as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.govwikipedia.org These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. nih.govmdpi.com Each BET protein contains two tandem bromodomains, BD1 and BD2, which are the primary targets for inhibition. nih.govnih.gov

Research has focused on developing analogues with improved selectivity for specific BET bromodomains. For instance, structural modifications to related dihydropyridine lactam analogues, by altering linker length and type, aimed to achieve selective affinity for BRDT-BD1. nih.gov However, these efforts revealed that longer, more flexible linkers reduced affinity, particularly against BRDT-BD1. nih.gov Crystallographic data suggested that the high flexibility of the BRDT protein and an unfavorable trajectory of the lactam side chain prevented key interactions. nih.gov

One study focused on developing a highly selective inhibitor for the second bromodomain (BD2) of the BET family. acs.org Starting from a 4-acetamido-3-(benzyloxy)-N-ethylbenzamide scaffold, researchers developed compound 29 , which demonstrated a BD2 potency nearing 100 nM and an exquisite 250-fold selectivity for BD2 over BD1. acs.org This selectivity is a significant advancement, as pan-BET inhibitors, which target both BD1 and BD2 of all four BET proteins, have been associated with pharmacology-driven toxicities in clinical trials. acs.org The ability to selectively target BD2 may offer a more favorable therapeutic window. nih.gov

| Compound | Target | IC50 (nM) | Selectivity (BD1 vs. BD2) |

| 28 | BRD4-BD2 | 250 | 125-fold |

| 29 | BRD4-BD2 | ~100 | 250-fold |

This table presents data on the inhibitory concentration (IC50) and selectivity of lead molecules targeting the second bromodomain (BD2) of the BET protein family.

Rho-associated Protein Kinase (ROCK) Inhibition

While the core structure of this compound is a benzamide (B126), the direct investigation of its analogues as Rho-associated protein kinase (ROCK) inhibitors is not extensively documented in current literature. However, other structurally distinct small molecules have been designed as ROCK inhibitors. For example, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against ROCK II, with the most potent compound exhibiting an IC50 value of 20 nM. nih.gov This highlights the therapeutic potential of targeting ROCK, a serine/threonine kinase involved in various cellular processes. nih.gov Further research would be necessary to determine if any this compound analogues possess activity against ROCK.

Histone Deacetylase (HDAC) Inhibition

The o-aminobenzamide moiety, present in this compound, is a known zinc-binding group (ZBG) utilized in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov The o-aminobenzamide group is considered a promising alternative to the more common hydroxamic acid ZBG due to its potential for prolonged inhibitory effects and reduced toxicity. nih.gov

HDAC inhibitors based on the o-aminobenzamide scaffold have demonstrated class I selectivity, targeting HDAC1, 2, and 3. frontiersin.org For instance, the synthesized molecule N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed potent activity against HDAC3 with an IC50 of 95.48 nM and exhibited selectivity for HDAC3 over HDAC1 and HDAC2. frontiersin.org The development of dual-target inhibitors that combine HDAC inhibition with other anticancer mechanisms is an active area of research. nih.govnih.gov This strategy aims to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov

| Compound | Target | IC50 (nM) |

| FNA | HDAC1 | 843.5 |

| FNA | HDAC2 | 949.1 |

| FNA | HDAC3 | 95.48 |

This table displays the in vitro enzymatic inhibitory activity of FNA against Class I HDACs.

Acetyl-CoA Carboxylase (ACC) Inhibition

There is no direct evidence from the provided search results to suggest that this compound or its analogues are inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. nih.gov Potent and liver-specific inhibitors of both human ACC1 and ACC2 have been identified, such as MK-4074, which has been shown to reduce liver fat in humans with hepatic steatosis. nih.gov The therapeutic potential of ACC inhibition is significant, but the involvement of benzamide analogues in this area requires further investigation.

Dihydrofolate Reductase (DHFR) Inhibition

Analogues incorporating a benzamide structure have been explored as inhibitors of human dihydrofolate reductase (hDHFR). nih.gov DHFR is a crucial enzyme for the synthesis of nucleic acid precursors, making it an attractive target for cancer chemotherapy. nih.govnih.gov Researchers have synthesized benzamide derivatives of trimethoprim, a known DHFR inhibitor, to evaluate their activity against hDHFR. nih.gov These studies aim to develop new classes of hDHFR inhibitors with improved therapeutic efficacy. nih.gov While these findings establish a precedent for benzamides as DHFR inhibitors, specific studies on this compound analogues in this context are not detailed in the provided information.

Metabotropic Glutamate Receptor (mGluR) Modulation

The modulation of metabotropic glutamate receptors (mGluRs) by analogues of this compound is not well-documented. mGluRs are G-protein coupled receptors that play a role in modulating neuronal excitability and synaptic plasticity. nih.gov Various small molecules, including those with a benzamide core, have been developed as allosteric modulators of mGluRs. For example, a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides were discovered as positive allosteric modulators for the mGluR subtype 5. nih.gov Additionally, fenobam, a nonbenzodiazepine anxiolytic, was identified as a potent and selective noncompetitive mGluR5 antagonist. nih.gov These examples show that benzamide-containing compounds can modulate mGluRs, but specific data on this compound analogues is lacking.

General Enzyme and Receptor Binding Studies

Analogues of this compound have been investigated for their binding affinity to a variety of enzymes and receptors. While specific binding data for this compound itself is not extensively available in the public domain, studies on structurally related benzamide derivatives have revealed interactions with several key biological targets.

For instance, certain benzamide analogues have been shown to bind to neurokinin-2 (NK(2)) receptors, with some compounds acting as potent antagonists nih.gov. The binding affinity of these compounds is influenced by the nature of the substituents on the benzamide core. Libraries of 4-amino-2-(aryl)-butylbenzamides have been synthesized and evaluated to understand the structure-activity relationships governing their interaction with the NK(2) receptor nih.govnih.gov.

Furthermore, other benzamide derivatives have been found to interact with receptor tyrosine kinases, which are crucial in cellular signaling and are often implicated in cancer. Some 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogues have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor (FGF) receptor tyrosine kinases nih.gov. Additionally, certain 4-(arylaminomethyl)benzamide derivatives have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, HER-2, and KDR nih.gov.

In the context of enzymes, various substituted benzamides have been evaluated for their inhibitory activity against enzymes such as acrosin and tyrosinase vjs.ac.vnnih.gov. For example, a series of substituted 4-amino-N-(diaminomethylene) benzenesulfonamides showed potent in vitro inhibitory activities against acrosin nih.gov.

The binding of these analogues is typically studied using radioligand binding assays or fluorescence-based techniques to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These studies are fundamental in elucidating the potential therapeutic applications of this class of compounds.

In Vitro and Cellular Assay Methodologies for Activity Profiling

A variety of in vitro and cellular assays are employed to characterize the biological effects of this compound analogues. These assays are crucial for determining the potency, selectivity, and mechanism of action of these compounds.

Enzyme activity assays are fundamental in determining the inhibitory potential of benzamide analogues against specific enzyme targets. A common method used is a colorimetric assay, such as the one based on Ellman's reagent for acetylcholinesterase activity, which measures the product of an enzymatic reaction to determine the rate of enzyme activity in the presence and absence of an inhibitor.

For example, in the study of novel benzothiazin-4-ones, the in vitro acetylcholinesterase (AChE) activities of the compounds were evaluated in the cerebral cortex and hippocampus of rats. The results indicated that some of these compounds exhibited significant AChE inhibition, with IC50 values in the micromolar range nih.gov. Similarly, the inhibitory activities of tosylated acyl hydrazone derivatives against monoamine oxidases (MAOs), acetylcholinesterase (AChE), and β-secretase (BACE-1) have been evaluated, with some compounds showing potent and selective inhibition of MAO-A and MAO-B mdpi.com.

The general procedure for such assays involves incubating the enzyme with the test compound at various concentrations, followed by the addition of the substrate. The rate of product formation is then measured, typically using a spectrophotometer or a fluorometer. From this data, the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be calculated.

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of compounds. A widely used assay to assess cell viability and proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Several studies have utilized the MTT assay to evaluate the antiproliferative activity of benzamide derivatives against various cancer cell lines. For instance, fluoro-substituted benzimidazole derivatives have shown significant antiproliferative activity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range acgpubs.orgresearchgate.net. Similarly, the cytotoxic effects of 2-arylideneaminobenzimidazole derivatives have been examined in vitro against human cancer cell lines, including leukemia, breast, and lung cancer cells ptfarm.pl.

The general protocol for an MTT assay involves seeding cells in a multi-well plate, treating them with different concentrations of the test compound, and incubating for a specified period. Subsequently, the MTT reagent is added, and after a further incubation period, the formazan product is solubilized, and the absorbance is measured. The results are then used to determine the IC50 value for cell growth inhibition.

The table below summarizes the antiproliferative activity of some benzimidazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| ORT14 | A549 | 0.354 |

| ORT14 | A498 | 0.354 |

| ORT14 | HeLa | 0.354 |

| ORT15 | A375 | 0.177 |

| ORT15 | HepG2 | 0.177 |

Data sourced from Ersan and Duran, Bioorg. Med. Chem. Rep. (2021) acgpubs.org

Selectivity is a critical aspect of drug development, as it minimizes off-target effects. For this compound analogues, it is important to assess their activity against a panel of related enzymes or receptor isoforms.

For example, in the development of PPARα agonists from a 4-benzyloxy-benzylamino chemotype, analogues were tested for their activity against other PPAR isoforms, namely hPPARγ and hPPARδ. This was done using luciferase assays in isogenic cell lines engineered to overexpress each receptor isoform. The results showed that some analogues exhibited greater than 125-fold selectivity for hPPARα over the other isoforms nih.gov.

Similarly, for compounds targeting carbonic anhydrases, it is common practice to test their inhibitory activity against a range of human carbonic anhydrase (CA) isoforms (e.g., CA I, II, VI, VII, XII, and XIII). Studies on 4-amino-substituted benzenesulfonamides have revealed that different substitution patterns lead to varying affinities for different CA isoforms, with some compounds showing nanomolar affinities towards specific isoforms mdpi.comresearchgate.net.

This selectivity profiling is crucial for identifying compounds with a desired therapeutic effect while minimizing the potential for adverse reactions due to interactions with unintended targets.

Preclinical Pharmacological Investigations of Related Benzamide Compounds

Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of new chemical entities. A number of studies have investigated the anticonvulsant activity of benzamide derivatives that are structurally related to this compound.

In one study, a series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives were synthesized and evaluated for their anticonvulsant activity in mice and rats using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) tests. The MES test is a model for generalized tonic-clonic seizures, while the ScMet test is a model for absence seizures. Neurotoxicity was assessed using the rotorod test nih.govresearchgate.net.

Several of the 4-(benzyloxy)benzyl derivatives demonstrated significant anticonvulsant activity. For instance, the 4-(benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol, 3-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol, and S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol all showed 100% protection in the MES test in mice at a dose of 30 mg/kg and were non-toxic at these doses nih.govresearchgate.net. Another compound, 4-[4-(benzyloxy)benzyl]amino-1-butanol, was active in both the MES and ScMet tests at a dose of 100 mg/kg in mice nih.govresearchgate.net.

Another study on 4-(benzyloxy)-benzamides also reported promising anticonvulsant results for some 2N-methylaminoethanol derivatives, which displayed anti-MES activity in mice uj.edu.pl. The table below summarizes the anticonvulsant activity of selected 4-(benzyloxy)benzylaminoalkanol derivatives in mice.

| Compound | Test | Dose (mg/kg) | Protection (%) |

| (R,S)-2-[4-(benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100 |

| S-(+)-2-[4-(benzyloxy)benzyl]amino-1-butanol | MES | 30 | 100 |

| 3-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 |

| S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100 |

| 4-[4-(benzyloxy)benzyl]amino-1-butanol | MES | 100 | 100 |

| 4-[4-(benzyloxy)benzyl]amino-1-butanol | ScMet | 100 | 100 |

Data sourced from Waszkielewicz et al., Acta Pol Pharm. (2007) nih.gov

These preclinical findings highlight the potential of this chemical scaffold for the development of new anticonvulsant agents.

Detailed Investigation of Molecular Mechanisms of Action (e.g., specific protein binding, signal transduction pathway disruption)

Understanding the molecular mechanism of action is crucial for the rational design and development of new therapeutic agents. For benzamide analogues, molecular docking studies are often employed to predict and rationalize their binding to specific protein targets.

In the context of signal transduction, the effect of benzamide analogues on specific cellular pathways is a key area of investigation. For instance, the antiproliferative activity of some benzimidazole derivatives is thought to be mediated through the inhibition of tubulin polymerization or topoisomerases acgpubs.org.

While the specific signal transduction pathways modulated by this compound analogues are not well-documented, the broader class of benzamides has been shown to influence various signaling cascades. The precise mechanism of action, including the disruption of specific signal transduction pathways, would need to be elucidated through further detailed studies, such as Western blotting to assess the phosphorylation status of key signaling proteins, or reporter gene assays to measure the activity of specific transcription factors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 3 Benzyloxy N Ethylbenzamide Derivatives

Systematic Exploration of Structural Modifications on Biological Activity

The 4-amino-3-(benzyloxy)-N-ethylbenzamide scaffold can be divided into three primary regions for modification: the aromatic benzamide (B126) ring, the benzyloxy group, and the N-ethyl amide chain. Alterations in each of these regions have been shown to significantly impact biological activity.

The substitution pattern on the core aromatic (benzamide) ring is a critical determinant of biological activity. The position, number, and electronic nature of substituents can influence the molecule's interaction with its biological target. For instance, in studies of related benzamide derivatives, the introduction of electron-withdrawing or electron-donating groups can modulate target affinity and selectivity. researchgate.net

Research on various benzamide classes has shown that substituents on the aromatic ring can drastically alter efficacy. For example, in a series of N-substituted benzamides evaluated for antitumor activity, the presence of a 2-amino or 2-hydroxy group on the phenyl ring was found to be crucial for inhibitory activity, while the addition of a chlorine atom or a nitro-group on the same ring significantly decreased anti-proliferative effects. researchgate.net The introduction of fluorine atoms into the benzamide ring has also been explored, often leading to increased binding affinity due to favorable electronic and conformational effects.

Table 1: Effect of Aromatic Ring Substitutions on the Activity of Benzamide Analogs

| Compound ID | Aromatic Ring Substituent | Target/Assay | Activity (IC₅₀/EC₅₀) | Fold Change vs. Unsubstituted |

|---|---|---|---|---|

| Base Scaffold | -H | Hypothetical Target | 100 nM | 1.0 |

| 1a | 2-Fluoro | Kinase X | 50 nM | 2.0 |

| 1b | 4-Chloro | GPCR Y | 250 nM | 0.4 |

| 1c | 2-Methyl | Enzyme Z | 80 nM | 1.25 |

| 1d | 4-Methoxy | Ion Channel A | 150 nM | 0.67 |

Note: Data is representative and compiled from general findings on benzamide derivatives for illustrative purposes.

The benzyloxy moiety serves as a key structural feature, often interacting with hydrophobic pockets within the target protein. Modifications to this group, such as adding substituents to its phenyl ring or altering its size and flexibility, can fine-tune binding affinity and selectivity.

Studies on compounds with benzyloxy groups have shown that both the position and nature of substituents are important. For instance, in a series of 3-benzyloxyflavone derivatives, substituents on the benzyloxy ring significantly influenced cholinesterase inhibition, with electron-donating and electron-withdrawing groups at different positions leading to a range of potencies. tandfonline.com In another study on benzyloxy derivatives, a para-benzyloxy group on an isatin (B1672199) B-ring resulted in more significant MAO-B inhibition compared to a meta-benzyloxy group, highlighting the importance of substituent placement. researchgate.net These findings suggest that modifying the benzyloxy ring of this compound could similarly optimize target engagement.

Table 2: Influence of Benzyloxy Group Modifications on Biological Activity

| Compound ID | Benzyloxy Ring Substituent | Target/Assay | Activity (IC₅₀/EC₅₀) | Fold Change vs. Unsubstituted |

|---|---|---|---|---|

| Base Scaffold | Unsubstituted Benzyl (B1604629) | Hypothetical Target | 100 nM | 1.0 |

| 2a | 4-Fluoro | Kinase X | 75 nM | 1.33 |

| 2b | 4-Chloro | GPCR Y | 90 nM | 1.11 |

| 2c | 4-Methyl | Enzyme Z | 120 nM | 0.83 |

| 2d | 3-Methoxy | Ion Channel A | 200 nM | 0.5 |

Note: Data is representative and compiled from SAR studies of various benzyloxy-containing scaffolds for illustrative purposes. researchgate.netnih.gov

The N-ethyl amide side chain plays a crucial role in the molecule's solubility, metabolic stability, and interaction with the target protein. Variations in the length and nature of the N-alkyl substituent can lead to significant changes in biological activity. Replacing the ethyl group with larger, smaller, or cyclic substituents can explore the steric and hydrophobic limits of the binding pocket.

In related N-substituted benzamide structures, altering the amide functionality has been a key optimization strategy. For example, replacing an ester with an amide in one series of benzodiazepine (B76468) modulators improved selectivity, efficacy, and kinetic behavior. nih.gov Research on N-benzylbenzamides showed that modifications of an α-ethyl group (e.g., reduction to methyl or extension to propyl) had minimal effects on PPARγ activation, suggesting that this specific position might not be involved in a critical binding interaction for that particular target. nanobioletters.com However, in other systems, extending the alkyl chain can either enhance hydrophobic interactions or introduce steric clashes, leading to variable outcomes.

Table 3: Impact of N-Alkyl Amide Chain Variations on Biological Activity

| Compound ID | N-Alkyl Group | Target/Assay | Activity (IC₅₀/EC₅₀) | Fold Change vs. N-Ethyl |

|---|---|---|---|---|

| Base Scaffold | -ethyl | Hypothetical Target | 100 nM | 1.0 |

| 3a | -methyl | Kinase X | 150 nM | 0.67 |

| 3b | -propyl | GPCR Y | 80 nM | 1.25 |

| 3c | -isopropyl | Enzyme Z | 220 nM | 0.45 |

| 3d | -cyclopropyl | Ion Channel A | 95 nM | 1.05 |

Note: Data is representative and compiled from general findings on N-alkyl amide derivatives for illustrative purposes.

Pharmacophore Development and Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For benzamide derivatives, a typical pharmacophore model often includes hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com

A five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as crucial for activity. nih.gov For the this compound scaffold, the key features would likely include:

Aromatic Ring 1: The core benzamide ring.

Aromatic Ring 2: The phenyl ring of the benzyloxy group.

Hydrogen Bond Donor: The 4-amino group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

Hydrophobic Region: The benzyl moiety and the N-ethyl group.

Optimization strategies involve using this model to guide the design of new analogs. This can be done through ligand-based approaches, where the model is derived from a set of known active molecules, or structure-based methods, where the model is built from the ligand-receptor binding interactions. nih.gov Virtual screening of compound libraries using a validated pharmacophore model can rapidly identify novel molecules with a high probability of being active. tandfonline.com

Strategies for Enhancing Target Specificity and Biological Efficacy

Achieving target specificity is a primary goal in drug design to minimize off-target effects. For benzamide derivatives, several rational design strategies can be employed to enhance selectivity and potency. nih.gov

One common approach is to exploit differences in the amino acid residues between the intended target and related off-targets. By designing modifications that create favorable interactions with unique residues in the target's binding pocket or steric clashes with residues in the off-target's pocket, selectivity can be significantly improved. mdpi.com For example, if the target has a larger hydrophobic pocket than an off-target, extending the benzyloxy group with a bulky substituent could enhance binding to the former while preventing binding to the latter.

Another strategy involves targeting less conserved or allosteric sites, which are often unique to a specific protein. Furthermore, modulating the electrostatic properties of the ligand to complement the electrostatic potential map of the target's active site can also confer selectivity. nih.gov Improving efficacy often involves optimizing the key binding interactions identified in the pharmacophore model to maximize the binding free energy.

Ligand Efficiency and Property-Based Design in Medicinal Chemistry

Property-based design aims to optimize not just potency but also the physicochemical properties of a compound to ensure it has a favorable pharmacokinetic profile. Ligand Efficiency (LE) is a key metric in this approach, normalizing binding affinity for the size of the molecule. wikipedia.org It helps identify small, efficient fragments that can be developed into high-quality lead compounds.

LE is calculated as the binding energy per non-hydrogen atom (heavy atom count, HAC). The equation is:

LE = 1.37 × pIC₅₀ / HAC

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. gardp.org A higher LE value (typically >0.3) is desirable, as it indicates that the molecule achieves its potency efficiently without excessive size.

Lipophilic Ligand Efficiency (LLE) is another critical metric that relates potency to lipophilicity (logP):

LLE = pIC₅₀ - logP

An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7, indicating a good balance between potency and lipophilicity, which helps to avoid issues with solubility, metabolism, and toxicity. core.ac.uk By tracking LE and LLE during the optimization of this compound derivatives, medicinal chemists can guide the selection of modifications that improve potency without disproportionately increasing molecular weight or lipophilicity, thereby increasing the likelihood of developing a successful drug candidate. nih.gov

Table 4: Ligand Efficiency Metrics for Hypothetical Analogs

| Compound ID | pIC₅₀ | HAC | logP | LE (kcal/mol/atom) | LLE |

|---|---|---|---|---|---|

| Base Scaffold | 7.0 (100 nM) | 20 | 3.0 | 0.48 | 4.0 |

| 4a | 7.3 (50 nM) | 22 | 3.5 | 0.45 | 3.8 |

| 4b | 7.1 (80 nM) | 18 | 2.8 | 0.54 | 4.3 |

| 4c | 6.7 (200 nM) | 25 | 4.2 | 0.37 | 2.5 |

Note: Data is hypothetical and for illustrative purposes. HAC = Heavy Atom Count.

Future Research Directions and Academic Translational Perspectives for 4 Amino 3 Benzyloxy N Ethylbenzamide Research

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of 4-amino-3-(benzyloxy)-N-ethylbenzamide is a crucial step in exploring its full therapeutic potential. Strategic molecular modifications can enhance potency, selectivity, and pharmacokinetic properties. Future research should systematically probe the structure-activity relationships (SAR) by modifying key positions on the molecule.

Key synthetic strategies would likely involve the direct condensation of substituted benzoic acids with appropriate amines. researchgate.net The core structure of this compound offers several points for chemical diversification:

The N-ethyl Group: The ethyl substituent on the amide nitrogen can be replaced with various alkyl, cycloalkyl, or aromatic groups to explore the impact on receptor binding and metabolic stability.

The Benzyloxy Moiety: The size and electronic properties of this group can be altered. Replacing the benzyl (B1604629) group with other substituted benzyl rings or different ether-linked moieties could modulate lipophilicity and target engagement.

The Aromatic Ring: The substitution pattern on the central phenyl ring is critical. The introduction of small electron-withdrawing or electron-donating groups could fine-tune the electronic environment and influence biological activity.

A systematic approach to generating a library of these analogues would provide a robust dataset for understanding the SAR and identifying lead candidates for further development.

Table 1: Proposed Next-Generation Analogues and Design Rationale

| Modification Site | Proposed Analogue Structure | Design Rationale |

|---|---|---|

| N-Amide Group | 4-amino-3-(benzyloxy)-N-cyclopropyl benzamide (B126) | Investigate the effect of a conformationally restricted substituent on target binding. |

| Benzyloxy Group | 4-amino-3-(4-fluorobenzyloxy ) -N-ethylbenzamide | Modulate electronic properties and potentially improve metabolic stability through fluorination. |

| Aromatic Ring | 4-amino-5-chloro -3-(benzyloxy)-N-ethylbenzamide | Introduce an electron-withdrawing group to alter pKa and binding interactions. |

Exploration of Novel Biological Targets and Therapeutic Areas

Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiarrhythmic, antiemetic, and antipsychotic effects. drugbank.com However, the specific biological targets of this compound remain uncharacterized. Future research should focus on broad-based screening to identify novel targets and potential therapeutic applications.

Potential therapeutic areas for investigation include:

Oncology: Certain benzamide derivatives, such as Entinostat, function as histone deacetylase (HDAC) inhibitors, a validated target in cancer therapy. Analogues of this compound could be evaluated for inhibitory activity against various HDAC isoforms or other cancer-related targets like tyrosine kinases.

Metabolic Diseases: Recent studies have highlighted benzamide derivatives as potential glucokinase activators for the treatment of type 2 diabetes. nih.gov Screening this compound and its analogues for effects on glucokinase or other metabolic enzymes could open new avenues for diabetes treatment.

Infectious Diseases: The benzamide scaffold is present in some antimicrobial agents. mdpi.comnih.govresearchgate.net The compound and its derivatives should be tested against a panel of pathogenic bacteria and fungi to assess any potential antimicrobial activity.

Neurodegenerative Diseases: Given that some benzamides interact with central nervous system receptors, exploring the effects of this compound on targets relevant to diseases like Alzheimer's or Parkinson's could be a fruitful area of research.

Table 2: Potential Biological Targets and Associated Therapeutic Areas

| Therapeutic Area | Potential Biological Target(s) | Rationale for Exploration |

|---|---|---|

| Oncology | Histone Deacetylases (HDACs), Tyrosine Kinases | The benzamide scaffold is a known pharmacophore for HDAC inhibitors. |

| Metabolic Disease | Glucokinase (GK) | Related benzamide structures have been identified as potent GK activators. nih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., DNA gyrase) | Broad screening could uncover novel antimicrobial mechanisms. |

Advanced Formulation and Delivery System Considerations

Like many aromatic compounds, this compound is likely to exhibit poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Addressing this challenge through advanced formulation and drug delivery strategies is essential for its translational potential.

Future research in this area should consider:

Solid-State Formulations: Investigating different solid forms, such as polymorphs, co-crystals, and amorphous solid dispersions, can significantly improve dissolution rates and solubility. mdpi.com Co-formers could be selected based on their ability to form hydrogen bonds with the amide and amino groups of the parent molecule.

Nanoparticle-Based Delivery: Encapsulating the compound in nanocarriers like liposomes, micelles, or polymeric nanoparticles could enhance solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues, such as tumors.

Prodrug Approaches: A prodrug strategy could be employed by temporarily modifying the amino or amide groups to attach a hydrophilic moiety. This can improve aqueous solubility and absorption, with the active compound being released in vivo through enzymatic or chemical cleavage.

Table 3: Advanced Formulation Strategies and Potential Benefits

| Formulation Strategy | Description | Potential Advantages |

|---|---|---|

| Co-crystallization | Formation of a crystalline solid with a pharmaceutically acceptable co-former. | Improved solubility, dissolution rate, and stability. mdpi.com |

| Polymeric Nanoparticles | Encapsulation of the drug within a biodegradable polymer matrix. | Increased bioavailability, controlled release, potential for targeted delivery. |

Role in Polypharmacology and Multi-Targeting Approaches